molecular formula C9H7BrN2 B157041 1-(4-Bromophenyl)imidazole CAS No. 10040-96-7

1-(4-Bromophenyl)imidazole

Cat. No.: B157041
CAS No.: 10040-96-7
M. Wt: 223.07 g/mol
InChI Key: SERULNRLZWOYPK-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)imidazole is an organic compound with the molecular formula C9H7BrN2. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The compound is characterized by the presence of a bromine atom attached to the phenyl ring at the para position. This compound is known for its stability and versatility in various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

The nature of these interactions often involves the formation of hydrogen bonds, van der Waals forces, and hydrophobic interactions .

Cellular Effects

Imidazole derivatives have been reported to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of 1-(4-Bromophenyl)imidazole in laboratory settings. It is known that imidazole derivatives can exhibit changes in their effects over time, including issues related to the stability and degradation of the compounds .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been documented. It is common for the effects of chemical compounds to vary with dosage, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

The specific metabolic pathways involving this compound are not currently known. Imidazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

It is known that chemical compounds can interact with various transporters or binding proteins, influencing their localization or accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not currently known. Chemical compounds can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and controlled environments to maintain the stability of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation and reduction reactions, altering its electronic properties.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide and potassium permanganate are used.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazoles, while oxidation and reduction can lead to different imidazole derivatives.

Scientific Research Applications

1-(4-Bromophenyl)imidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1-Phenylimidazole: Lacks the bromine atom, resulting in different reactivity and applications.

    1-(4-Chlorophenyl)imidazole: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior.

    1-(4-Fluorophenyl)imidazole: Contains a fluorine atom, which affects its electronic properties and reactivity.

Uniqueness: The bromine atom also influences the compound’s electronic properties, making it suitable for specific research and industrial applications .

Properties

IUPAC Name

1-(4-bromophenyl)imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-1-3-9(4-2-8)12-6-5-11-7-12/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SERULNRLZWOYPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CN=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50370826
Record name 1-(4-Bromophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10040-96-7
Record name 1-(4-Bromophenyl)imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50370826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Bromophenyl)imidazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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